The synthesis of Darexaban-d3 involves multiple steps, including the formation of key intermediates and the final assembly of the active pharmaceutical ingredient. While specific synthetic routes for Darexaban-d3 are not extensively documented, the general approach follows similar pathways utilized for other Factor Xa inhibitors.
Methods and Technical Details:
Structure Data:
Darexaban-d3 undergoes specific chemical reactions that are crucial for its pharmacological activity:
The mechanism of action of Darexaban-d3 is centered around its ability to inhibit Factor Xa:
Darexaban-d3 exhibits several notable physical and chemical properties:
Darexaban-d3 has potential applications primarily in clinical settings as an anticoagulant:
Despite its promising applications, clinical development was halted due to safety concerns regarding bleeding risks when used alongside standard antiplatelet therapies . Further research may explore safer alternatives or improved formulations based on this compound's structure and mechanism.
Deuterated analogues of pharmaceuticals leverage the kinetic isotope effect (KIE) to modulate metabolic stability. For darexaban-d3 (maleate), deuteration targets the N-methyl groups of the 4-methyl-1,4-diazepan-1-yl moiety, replacing three hydrogen atoms with deuterium atoms. This site-specific deuteration was selected based on metabolic studies of non-deuterated darexaban, which identified these methyl groups as primary sites of oxidative metabolism by cytochrome P450 enzymes. The introduction of deuterium at these positions extends the molecule’s half-life by impeding the rate-limiting C–H bond cleavage step in oxidative demethylation, thereby reducing the formation of inactive metabolites like N-demethyl darexaban (M5) [6] [10].
The structural rationale for methyl group deuteration includes:
Table 1: Sites of Deuteration in Darexaban-d3
Position | Chemical Group | Deuteration Rationale | Impact on Pharmacokinetics |
---|---|---|---|
N-CH₃ | 4-methyl-1,4-diazepan-1-yl | High metabolic lability | ↓ Formation of M5 metabolite; ↑ t₁/₂ |
C₃₁H₃₁D₃N₄O₈ | Molecular formula | Isotopic mass: 593.64 g/mol | Confirmed via HR-MS [7] |
Darexaban-d3 is stabilized as a maleate salt (darexaban-d3 maleate; CAS 1346606-64-1) to optimize physicochemical properties. Maleic acid forms a 1:1 cocrystal with darexaban-d3, enhancing aqueous solubility through protonation of the tertiary amine and introducing ionic interactions. The salt formation process involves:
Key advantages of the maleate salt:
Table 2: Physicochemical Properties of Darexaban-d3 Maleate
Property | Free Base (darexaban-d3) | Maleate Salt | Analytical Method |
---|---|---|---|
Solubility (H₂O) | 0.01 mg/mL | 1.8 mg/mL | USP dissolution |
Melting Point | 102–105°C | 185–188°C | DSC |
Hygroscopicity | High (Δm = +12% at 80% RH) | Low (Δm = +3% at 80% RH) | Dynamic vapor sorption |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: